molecular formula C13H13N3O2 B1366085 4-(pyrrolidin-1-ylcarbonyl)phthalazin-1(2H)-one CAS No. 696635-31-1

4-(pyrrolidin-1-ylcarbonyl)phthalazin-1(2H)-one

Cat. No. B1366085
CAS RN: 696635-31-1
M. Wt: 243.26 g/mol
InChI Key: ZLJMUSDYMFOGNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(pyrrolidin-1-ylcarbonyl)phthalazin-1(2H)-one, also known as PHCCC, is a compound that has been widely studied for its potential therapeutic applications in the field of neuroscience. PHCCC is a positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4), which plays a crucial role in regulating the release of glutamate in the brain.

Scientific Research Applications

Oncology Research: RET Inhibitor

4-(pyrrolidin-1-ylcarbonyl)phthalazin-1(2H)-one: is a key intermediate in the synthesis of Pralsetinib (BLU-667) , a potent and selective inhibitor of RET (c-RET) kinases . Pralsetinib has shown efficacy against various RET-driven malignancies, including non-small cell lung cancer (NSCLC) and thyroid cancer. It inhibits RET signaling and cell proliferation in cancer cell lines harboring RET mutations .

Material Science: Electrochemical Applications

This compound has been utilized in the development of metal-organic frameworks (MOFs) . MOFs featuring this compound have been explored as efficient electrocatalysts for oxygen reduction reactions (ORR), which are crucial in fuel cell technology. The compound’s derivatives can be used to create Co, N-codoped porous carbon materials, which exhibit promising electrocatalytic performance .

Organic Electronics: Semiconducting Properties

Derivatives of 4-(pyrrolidin-1-ylcarbonyl)phthalazin-1(2H)-one have been synthesized for use in organic electronics . These derivatives, particularly those with extended conjugation, show potential as high-performance organic semiconductors. They have been applied in field-effect transistors, demonstrating good p-type semiconductor behavior with significant charge carrier mobility .

properties

IUPAC Name

4-(pyrrolidine-1-carbonyl)-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c17-12-10-6-2-1-5-9(10)11(14-15-12)13(18)16-7-3-4-8-16/h1-2,5-6H,3-4,7-8H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJMUSDYMFOGNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=NNC(=O)C3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(pyrrolidin-1-ylcarbonyl)phthalazin-1(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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